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molecular formula C7H11ClN4 B104765 6-Chloro-N4-isopropylpyrimidine-4,5-diamine CAS No. 18202-82-9

6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Cat. No. B104765
M. Wt: 186.64 g/mol
InChI Key: LWHSQBMRCOGJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232273B2

Procedure details

Compound 52A (268 mg, 1.44 mmol), triethyl orthoformate (2.4 ml, 14.36 mmol) and para-toluenesulfonic acid (27.3 mg, 0.144 mmol) were combined and heated at 115° C. overnight. Precipitation occurred upon cooling to room temperature. The precipitate was collected via filtration, rinsed with diethyl ether and dried under reduced pressure to yield the title compound 52B: 1H NMR (300 MHz, DMSO-d6) δ ppm 8.81 (1H, s), 8.78 (1H, s), 4.89 (1H, m), 1.58 (6H, d).
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
27.3 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[C:3]=1[NH2:12].[CH:13](OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[C:3]=1[N:12]=[CH:13][N:8]2[CH:9]([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
268 mg
Type
reactant
Smiles
ClC1=C(C(=NC=N1)NC(C)C)N
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
27.3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitation
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected via filtration
WASH
Type
WASH
Details
rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC=N1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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